2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyrimidine core, a methoxyphenyl group, and a trifluoromethylphenyl group, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction could be responsible for the improved activity of the compound . The compound is identified as a reversible LSD1 inhibitor and shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) .
Biochemical Pathways
The compound affects the LSD1 pathway, which is involved in the regulation of lysine methylation . When the activity of LSD1 is inhibited, it can lead to the inhibition of cancer proliferation and migration .
Pharmacokinetics
The compound’s potency against lsd1 (ic50 = 0564 μM) suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
When cells are treated with the compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This suggests that the compound may have potential therapeutic effects in the treatment of certain cancers where LSD1 is overexpressed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce reaction times, and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, acids, bases, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.
2-Fluorodeschloroketamine: A compound with a similar fluorinated aromatic structure.
Uniqueness
2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a triazolopyrimidine core, methoxyphenyl group, and trifluoromethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O2S/c1-31-15-7-5-14(6-8-15)29-18-17(27-28-29)19(25-11-24-18)32-10-16(30)26-13-4-2-3-12(9-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKLYEYXEMGQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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